molecular formula C16H18O2 B14312228 Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- CAS No. 113160-01-3

Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)-

Katalognummer: B14312228
CAS-Nummer: 113160-01-3
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: VSBRGTDDFDTTJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- typically involves the reaction of anisole derivatives with phenylethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anisole reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups and phenylethyl substituent can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Reduced derivatives with hydrogenated aromatic rings

    Substitution: Substituted benzene derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure but with a phenylethenyl group instead of a phenylethyl group.

    Benzene, 1-methoxy-4-phenoxy-: Features a phenoxy group instead of a phenylethyl group.

    Benzene, 1-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of a phenylethyl group.

Uniqueness

Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

113160-01-3

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

1-methoxy-4-(1-methoxy-2-phenylethyl)benzene

InChI

InChI=1S/C16H18O2/c1-17-15-10-8-14(9-11-15)16(18-2)12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3

InChI-Schlüssel

VSBRGTDDFDTTJX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.